molecular formula C14H15N9O B2717569 1,6-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 2034337-88-5

1,6-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2717569
CAS No.: 2034337-88-5
M. Wt: 325.336
InChI Key: IZLHJMMHENSSAY-UHFFFAOYSA-N
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Description

1,6-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C14H15N9O and its molecular weight is 325.336. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

This compound is part of a broader category of pyrazolo[3,4-d]pyrimidin derivatives, which have been synthesized and evaluated for their biological potentials, including insecticidal, antibacterial, antifungal, anticancer, and antimicrobial activities. The synthesis involves microwave irradiative cyclocondensation and other chemical reactions aimed at exploring the relationship between their structure and biological activity.

  • Insecticidal and Antibacterial Potential : The synthesis of pyrimidine-linked pyrazole heterocyclics, including derivatives of 1,6-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, has shown potential in insecticidal and antibacterial applications. Studies have shown these compounds to be effective against Pseudococcidae insects and various microorganisms, indicating their utility in agricultural and pharmaceutical applications (Deohate & Palaspagar, 2020).

  • Anticancer Activity : Research on pyrazolo[3,4-d]pyrimidin derivatives has also highlighted their potential in anticancer therapy. Certain derivatives have been synthesized and tested for their antitumor activity on various cancer cell lines, showing promising results that could lead to new therapeutic agents (Abdellatif et al., 2014).

  • Antimicrobial Evaluation : Novel polyheterocyclic systems derived from cyclopenta[pyrido] and related compounds have been studied for their antimicrobial activity. This research suggests that the structural inclusion of pyrazolo and pyrimidine moieties can enhance antimicrobial efficacy, with some compounds showing pronounced activity against various microbes (Sirakanyan et al., 2021).

Mechanism of Action

Target of Action

The primary targets of 1,6-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine are yet to be definitively identified. It has been suggested that this compound may interact with certain enzymes or proteins within the cell .

Mode of Action

It is believed that the compound may interact with its targets through strong H-bonding interactions between the NH moiety and the residual amino acids in the active site of the enzyme .

Biochemical Pathways

Given its potential antileishmanial and antimalarial activities , it may be involved in the disruption of essential biochemical pathways in these organisms.

Result of Action

It has been shown to exhibit potent antileishmanial and antimalarial activities , suggesting that it may interfere with the life cycle of these organisms.

Properties

IUPAC Name

1,6-dimethyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N9O/c1-8-18-13(10-5-17-23(3)14(10)19-8)15-6-11-20-12(21-24-11)9-4-16-22(2)7-9/h4-5,7H,6H2,1-3H3,(H,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLHJMMHENSSAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C=NN(C2=N1)C)NCC3=NC(=NO3)C4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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